![molecular formula C20H20BrN3O2 B4195996 1-{[3-(3-bromophenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-4-phenylpiperazine](/img/structure/B4195996.png)
1-{[3-(3-bromophenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-4-phenylpiperazine
Overview
Description
1-{[3-(3-bromophenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-4-phenylpiperazine is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is also known as BRL-15572 and is a selective antagonist of the dopamine D3 receptor.
Mechanism of Action
The mechanism of action of 1-{[3-(3-bromophenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-4-phenylpiperazine involves its selective antagonistic activity at the dopamine D3 receptor. This receptor is involved in regulating reward-related behaviors, and its blockade by BRL-15572 may reduce the reinforcing effects of drugs of abuse and other rewarding stimuli.
Biochemical and Physiological Effects:
Studies have shown that BRL-15572 can reduce drug-seeking behavior in animal models of addiction. It has also been shown to reduce the rewarding effects of drugs of abuse such as cocaine and nicotine. Additionally, BRL-15572 has been shown to have anxiolytic and antidepressant-like effects in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using BRL-15572 in lab experiments is its selective antagonistic activity at the dopamine D3 receptor, which allows for the specific targeting of this receptor. However, one limitation is that it may have off-target effects at other receptors, which could complicate the interpretation of results.
Future Directions
There are several future directions for research on BRL-15572. One area of interest is its potential therapeutic applications for addiction and other psychiatric disorders. Additionally, further studies are needed to fully understand its mechanism of action and potential off-target effects. Finally, the development of more selective and potent D3 receptor antagonists could lead to improved therapeutic options for addiction and other disorders.
Scientific Research Applications
1-{[3-(3-bromophenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-4-phenylpiperazine has been studied extensively for its potential therapeutic applications. It has been shown to have selective antagonistic activity at the dopamine D3 receptor, which is involved in regulating reward-related behaviors. This makes it a promising candidate for the treatment of addiction and other psychiatric disorders.
properties
IUPAC Name |
[3-(3-bromophenyl)-4,5-dihydro-1,2-oxazol-5-yl]-(4-phenylpiperazin-1-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrN3O2/c21-16-6-4-5-15(13-16)18-14-19(26-22-18)20(25)24-11-9-23(10-12-24)17-7-2-1-3-8-17/h1-8,13,19H,9-12,14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKSHHTDWAGDIHG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3CC(=NO3)C4=CC(=CC=C4)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(3-Bromophenyl)-4,5-dihydro-1,2-oxazol-5-yl](4-phenylpiperazin-1-yl)methanone |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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